molecular formula C17H14F6N2OS B2437579 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea CAS No. 13795-11-4

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea

Cat. No. B2437579
CAS RN: 13795-11-4
M. Wt: 408.36
InChI Key: HURBEKBJKMJVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea, also known as BTMT, is an organosulfur compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. BTMT is used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Catalyst in Organic Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea is widely used as a hydrogen-bonding organocatalyst in various reactions. It activates substrates and stabilizes developing charges in transition states using double hydrogen bonding, making it a key component in H-bond organocatalysis (Balmond et al., 2014), (Zhang et al., 2014).

Alternative to Schreiner's Thiourea Catalyst

This compound serves as an efficient alternative to Schreiner’s thiourea catalyst for acid-catalyzed activation of carbonyl compounds. Its synthesis avoids the use of toxic thiophosgene, highlighting its safety and accessibility (Gogoi et al., 2022).

Role in Antibacterial Activity

A variant of this compound has shown notable antibacterial and anti-MRSA activity, comparable to established antibacterial agents like vancomycin. This makes it a potential candidate for developing new classes of antibiotics (Dolan et al., 2016).

Hydrogen Bonding in Organocatalysis

Its involvement in hydrogen bonding is crucial in thiourea organocatalysis. Studies have focused on how its structural elements, like the 3,5-bis(trifluoromethyl)phenyl group, interact in these processes, impacting catalyst design (Jiménez et al., 2016), (Lippert et al., 2012).

Innovative Catalyst Synthesis

Research has also focused on synthesizing novel thiourea catalysts, replacing common motifs with customizable functional groups like ester or sulfone aryls, using elemental sulfur in a multicomponent reaction strategy (Nickisch et al., 2020).

Enhancing Solar Cell Performance

In dye-sensitized solar cells (DSSC), its derivatives have been used as additives to improve solar to electric conversion efficiency. This underlines its potential in renewable energy applications (Karthika et al., 2019).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2OS/c1-26-14-4-2-10(3-5-14)9-24-15(27)25-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBEKBJKMJVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.